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Compound of Interest

Compound Name: IDR 1002

Cat. No.: B15607545

A comprehensive analysis of the synthetic peptide IDR-1002 reveals its significant efficacy in
combating Staphylococcus aureus infections through potent immunomodulatory actions.
Experimental data demonstrates its superiority over other innate defense regulators and
highlights its potential as a novel anti-infective therapy.

IDR-1002, a 12-amino-acid synthetic innate defense regulator (IDR) peptide, has shown
significant promise in providing protection against bacterial infections, including those caused
by the formidable pathogen Staphylococcus aureus. Unlike conventional antibiotics that directly
target bacteria, IDR-1002 functions by modulating the host's innate immune response, a
mechanism that may reduce the likelihood of antimicrobial resistance. Its protective effects are
primarily attributed to its ability to induce chemokines, which in turn recruit key immune cells to
the site of infection to clear the invading pathogens.[1][2][3]

Comparative Efficacy of IDR-1002

In vivo studies have demonstrated the superior protective activity of IDR-1002 when compared
to its predecessor, IDR-1. In a murine model of invasive S. aureus infection, IDR-1002
exhibited a more than five-fold reduction in the protective dose compared to IDR-1.[1][2][3] This
enhanced efficacy is strongly correlated with its heightened ability to induce chemokines in
human peripheral blood mononuclear cells (PBMCs).[1][2][3]
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Table 1: In Vivo Protective Efficacy of IDR-1002 vs. IDR-1
against S. aureus

Bacterial Load
Peptide Dose (mg/mouse) Reduction in Reference
Peritoneal Lavage

IDR-1002 0.2 Significant reduction [1][4]
IDR-1 0.2 No significant activity [1114]
IDR-1 0.6 Moderate activity [1114]

Furthermore, dose-titration experiments have confirmed the potent activity of IDR-1002, with
significant protection observed at doses as low as 100 pu g/mouse .[4]

Table 2: Dose-Dependent Protective Activity of IDR-1002
against S, aureus

IDR-1002 Dose

(mal ) Outcome Reference
mg/mouse
Strong and significant
0.1 _ [4]
protection
0.05 Trend toward protection [4]

Mechanism of Action: Orchestrating the Immune
Response

The protective activity of IDR-1002 is not due to direct antimicrobial action but rather its ability
to enhance the host's innate immune defenses. The peptide stimulates the production of
chemokines, which are signaling proteins that attract immune cells to the site of infection.
Specifically, IDR-1002 has been shown to augment the production of chemokines that recruit
neutrophils and monocytes.[1][2][3] Studies have confirmed that the presence of monocytes
and macrophages is crucial for the protective effects of IDR-1, a related peptide, and that IDR-
1002's activity is independent of any direct interaction with live pathogens.[1][5]
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The induction of chemokines by IDR-1002 is mediated through a complex signaling cascade
involving a G-protein coupled receptor and subsequent activation of the PI3K, NF-kB, and
MAPK signaling pathways.[1][2][3]
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Experimental Protocols

The protective activity of IDR-1002 against S. aureus has been validated through rigorous in

vivo experimental models.
1. Murine Model of Invasive S. aureus Infection:

¢« Animals: C57BL/6 female mice are used for the infection studies.
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» Peptide Administration: A single dose of IDR-1002 is administered intraperitoneally (i.p.) as a
prophylactic treatment 4 hours prior to infection.[1] For therapeutic evaluation, two doses are
administered at 1 and 22 hours post-infection.[1]

« Infection: Mice are infected via i.p. injection with a suspension of S. aureus.[1][4]

e Analysis: At 24 hours post-infection, mice are euthanized, and bacterial counts (Colony
Forming Units - CFU) are determined in the peritoneal lavage and blood to assess the extent
of infection and the protective effect of the peptide.[1]
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Experimental Workflow for In Vivo Protection Assay.

2. Cell Depletion Studies:

To identify the key immune cells involved in the peptide's protective mechanism, specific cell
populations are depleted prior to IDR-1002 treatment and infection. For instance, macrophages
and monocytes can be depleted by i.p. injection of liposomal clodronate 4 days before the
experiment.[1] The absence of protection in these depleted mice confirms the essential role of
these cells.[1]

Synergistic Potential and Broader Applications
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Recent studies have also explored the synergistic potential of IDR-1002 with conventional
antibiotics. An in vitro study demonstrated that the combination of IDR-1002 and ciprofloxacin
exhibited a synergistic antimicrobial effect against S. aureus and Enterococcus faecalis.[6][7]
This association also presented a favorable anti-inflammatory profile, suggesting its potential in
clinical applications where both infection and inflammation need to be controlled.[6][7] While
IDR-1002 has been shown to be effective against other pathogens like E. coli and in models of
Pseudomonas aeruginosa lung infection, its potent activity against the prevalent and often
drug-resistant S. aureus makes it a particularly promising candidate for further development.[1]

[2](3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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